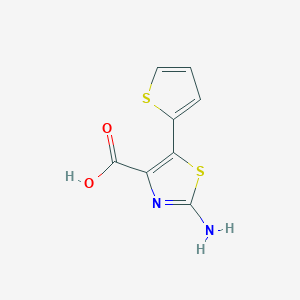
2-Amino-5-(thiophen-2-yl)-1,3-thiazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-(thiophen-2-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that contains both a thiazole ring and a thiophene ring. These structures are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both nitrogen and sulfur atoms in the thiazole ring contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(thiophen-2-yl)-1,3-thiazole-4-carboxylic acid typically involves the condensation of thiophene derivatives with thioamide compounds. One common method is the Gewald reaction, which involves the reaction of a thiophene aldehyde with a cyanoacetamide in the presence of sulfur and a base . The reaction conditions often include heating and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-(thiophen-2-yl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the amino or carboxylic acid positions.
Applications De Recherche Scientifique
2-Amino-5-(thiophen-2-yl)-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 2-Amino-5-(thiophen-2-yl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can vary depending on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-(thiophen-2-yl)thiazole: Lacks the carboxylic acid group, which may affect its solubility and reactivity.
5-(Thiophen-2-yl)-1,3-thiazole-4-carboxylic acid: Lacks the amino group, which can influence its biological activity.
2-Amino-5-(furan-2-yl)-1,3-thiazole-4-carboxylic acid: Contains a furan ring instead of a thiophene ring, which can alter its electronic properties and reactivity.
Uniqueness
2-Amino-5-(thiophen-2-yl)-1,3-thiazole-4-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group, along with the thiophene and thiazole rings. This combination of functional groups and ring structures contributes to its diverse reactivity and potential for various applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C8H6N2O2S2 |
|---|---|
Poids moléculaire |
226.3 g/mol |
Nom IUPAC |
2-amino-5-thiophen-2-yl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C8H6N2O2S2/c9-8-10-5(7(11)12)6(14-8)4-2-1-3-13-4/h1-3H,(H2,9,10)(H,11,12) |
Clé InChI |
IYCSIOAWNZMZKI-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=C(N=C(S2)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


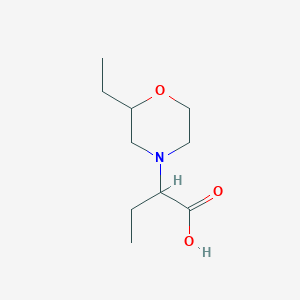
![8,8-Dimethyl-2-(2-methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13222963.png)

![7-(Iodomethyl)-2-methyl-6-oxaspiro[3.4]octane](/img/structure/B13222971.png)
amine](/img/structure/B13222983.png)
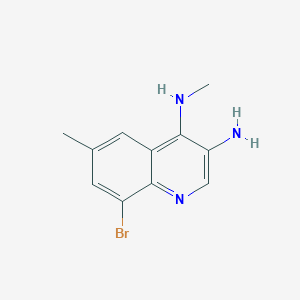
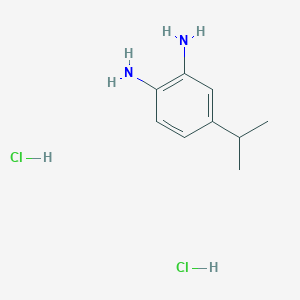
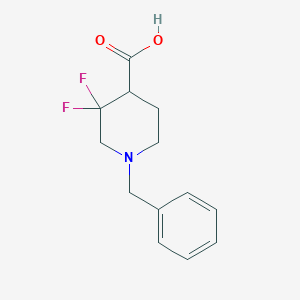
![tert-Butyl 5'-amino-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13223015.png)
![2-[(2,4-Difluoro-5-methylphenyl)methyl]oxirane](/img/structure/B13223024.png)

![2-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B13223033.png)
![N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine](/img/structure/B13223043.png)
![Methyl 2-azaspiro[3.4]octane-1-carboxylate](/img/structure/B13223048.png)
